molecular formula C10H14N4 B13108079 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B13108079
M. Wt: 190.25 g/mol
InChI Key: TVZNQVUXEBUBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring fused to a diazabicyclo[3.2.1]octane core. The presence of nitrogen atoms within the structure makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate derivatives . This reaction is carried out under mild conditions and yields the desired bicyclic compound in good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine derivatives.

Scientific Research Applications

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane involves its interaction with various molecular targets. The nitrogen atoms within the structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-pyrazin-2-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C10H14N4/c1-4-13-5-6-14(9(1)8-13)10-7-11-2-3-12-10/h2-3,7,9H,1,4-6,8H2

InChI Key

TVZNQVUXEBUBQC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.